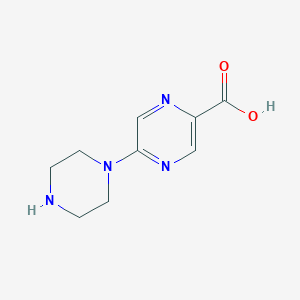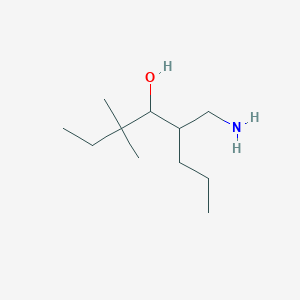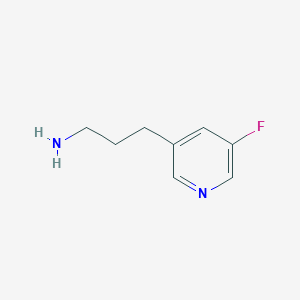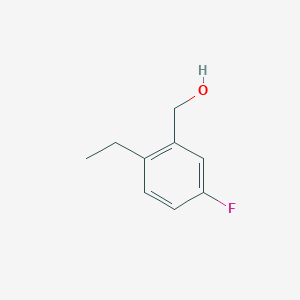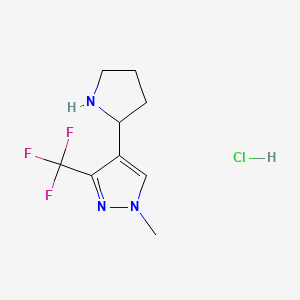
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with a methyl group, a pyrrolidinyl group, and a trifluoromethyl group
准备方法
The synthesis of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution with the pyrrolidinyl group: This can be done through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidinyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-methyl-4-(pyrrolidin-2-yl)-3-(trifluoromethyl)-1H-pyrazolehydrochloride can be compared with other similar compounds, such as:
1-methyl-4-(pyrrolidin-2-yl)piperidine: This compound has a similar structure but lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-methyl-3-(trifluoromethyl)-1H-pyrazole:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and potential for diverse applications.
属性
分子式 |
C9H13ClF3N3 |
|---|---|
分子量 |
255.67 g/mol |
IUPAC 名称 |
1-methyl-4-pyrrolidin-2-yl-3-(trifluoromethyl)pyrazole;hydrochloride |
InChI |
InChI=1S/C9H12F3N3.ClH/c1-15-5-6(7-3-2-4-13-7)8(14-15)9(10,11)12;/h5,7,13H,2-4H2,1H3;1H |
InChI 键 |
QLZPEQHIARQBPB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)C(F)(F)F)C2CCCN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)

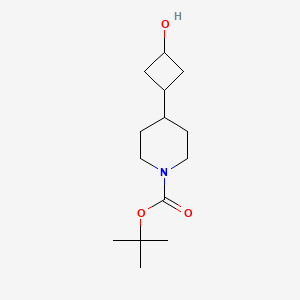
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)

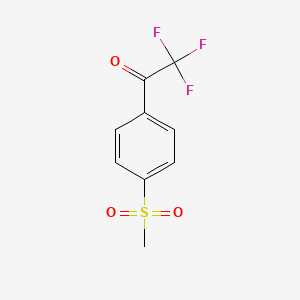
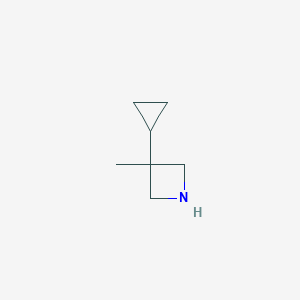
![3-{[(Tert-butoxy)carbonyl]amino}-2,4-dichlorobenzoic acid](/img/structure/B13560329.png)
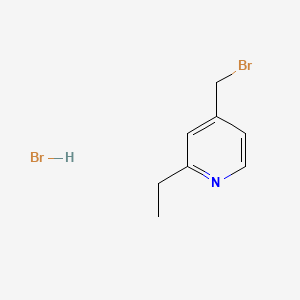
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)
